molecular formula C6H2N4O4S B3061993 4,6-Dinitro-2,1,3-benzothiadiazole CAS No. 16408-06-3

4,6-Dinitro-2,1,3-benzothiadiazole

Cat. No.: B3061993
CAS No.: 16408-06-3
M. Wt: 226.17 g/mol
InChI Key: BYLOIWCTRDPRTP-UHFFFAOYSA-N
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Description

4,6-Dinitrobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its electron-accepting properties, making it valuable in various chemical applications, particularly in the field of organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dinitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of benzo[c][1,2,5]thiadiazole. One common method includes the use of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out in a solvent such as toluene at room temperature for about 20 hours .

Industrial Production Methods

While specific industrial production methods for 4,6-dinitrobenzo[c][1,2,5]thiadiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling strong acids and nitrating agents.

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include derivatives where the nitro groups are replaced by nucleophiles.

    Reduction: The major products are the corresponding diamino derivatives.

    Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the conditions used.

Mechanism of Action

The mechanism by which 4,6-dinitrobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its electron-accepting properties. This allows it to participate in electron transfer reactions, making it effective in applications like organic electronics and photocatalysis. The molecular targets and pathways involved include interactions with electron-donating groups and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dinitrobenzo[c][1,2,5]thiadiazole is unique due to its specific nitro group positioning, which enhances its electron-accepting capabilities compared to other similar compounds. This makes it particularly effective in applications requiring strong electron acceptors, such as in organic electronics and photocatalysis .

Properties

CAS No.

16408-06-3

Molecular Formula

C6H2N4O4S

Molecular Weight

226.17 g/mol

IUPAC Name

4,6-dinitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6H2N4O4S/c11-9(12)3-1-4-6(8-15-7-4)5(2-3)10(13)14/h1-2H

InChI Key

BYLOIWCTRDPRTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NSN=C21)[N+](=O)[O-])[N+](=O)[O-]

Key on ui other cas no.

16408-06-3

Origin of Product

United States

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